molecular formula C18H14ClF3N4O2S B2420377 4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol CAS No. 828286-00-6

4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2420377
CAS No.: 828286-00-6
M. Wt: 442.84
InChI Key: IPZIADRGVPQARS-NUGSKGIGSA-N
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Description

4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C18H14ClF3N4O2S and its molecular weight is 442.84. The purity is usually 95%.
BenchChem offers high-quality 4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(E)-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N4O2S/c1-27-15-7-2-11(8-12(15)10-28-14-5-3-13(19)4-6-14)9-23-26-16(18(20,21)22)24-25-17(26)29/h2-9H,10H2,1H3,(H,25,29)/b23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZIADRGVPQARS-NUGSKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine based on various studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-(trifluoromethyl)-1,2,4-triazole-3-thiol with appropriate aldehydes under acidic conditions. The resulting Schiff base formation leads to the target compound. The detailed synthetic pathway is crucial for understanding its structure-activity relationship.

Antimicrobial Activity

Numerous studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown moderate to high activity against various bacterial strains. The presence of the triazole ring is critical in enhancing the pharmacological profile of these compounds.

CompoundActivityTested Strains
4aModerateE. coli, S. aureus
6aHighP. aeruginosa
3bSignificantC. albicans

In one study, derivatives were screened for their antimicrobial efficacy and showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi .

Antioxidant Activity

Triazole-thiosemicarbazide derivatives have been noted for their antioxidant properties. Compounds containing thiol groups exhibit enhanced radical scavenging abilities due to their capacity to donate hydrogen atoms . This property is particularly beneficial in preventing oxidative stress-related diseases.

Analgesic and Anti-pyretic Activity

Recent research has indicated that certain triazole derivatives possess analgesic and anti-pyretic effects comparable to standard drugs like analgin and aspirin. In animal models, specific derivatives exhibited significant pain relief and fever reduction .

CompoundAnalgesic ActivityAnti-pyretic Activity
3bComparable to analginComparable to aspirin
3eModerateSignificant

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole-thiol compounds against resistant bacterial strains. The results indicated that the target compound exhibited notable inhibitory effects on NDM-1 producing bacteria, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests against various cancer cell lines (e.g., MDA-MB-231) revealed that the synthesized triazole derivatives showed low toxicity towards normal cells while maintaining significant activity against tumor cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.

The biological activity of triazole derivatives is often attributed to their ability to interact with biological targets such as enzymes and receptors. The presence of the thiol group enhances their reactivity and binding affinity to target sites, which can lead to improved therapeutic outcomes.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including the compound , as anticancer agents. It has been shown to exhibit significant antiproliferative properties against various cancer cell lines, including melanoma and triple-negative breast cancer. For instance, derivatives of 1,2,4-triazole-3-thiol have demonstrated selective cytotoxicity against human melanoma IGR39 and pancreatic carcinoma Panc-1 cell lines, suggesting that structural modifications can enhance their efficacy against specific cancer types .

Antimicrobial Properties

The antimicrobial activity of triazole derivatives is well-documented. The compound has been tested for its effectiveness against a range of bacterial and fungal strains. For example, novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have shown promising results in inhibiting bacterial growth and yeast-like fungi . The mechanism often involves the disruption of cellular processes in pathogens, making them valuable candidates in the ongoing battle against antibiotic resistance.

Corrosion Inhibition

The compound's thiol group can interact with metal surfaces, making it a candidate for use as a corrosion inhibitor in various industrial applications. Studies have indicated that triazole derivatives can effectively protect metals from corrosion in acidic environments by forming a protective layer on the metal surface .

Coordination Chemistry

The coordination chemistry of triazole compounds is another area of interest. The ability of these compounds to form complexes with metal ions can lead to new materials with tailored properties for catalysis or electronic applications. Research into dimeric and polymeric complexes involving triazoles has shown potential for developing novel materials with enhanced stability and performance characteristics .

Table 1: Summary of Biological Activities of Triazole Derivatives

Activity TypeCompound TestedCell Line/PathogenResult
Anticancer4-{[(E)-{...]}Human melanoma IGR39Significant cytotoxicity observed
Antimicrobial4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolVarious bacterial strainsPromising antimicrobial activity
AntiviralRelated triazole derivativesHIVInhibition of viral replication
Corrosion Inhibition4-Methyl-4H-1,2,4-triazole-3-thiolMild steelEffective corrosion protection

Q & A

Q. What are the established synthetic routes for this triazole-thiol derivative, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving Mannich reactions or condensation of intermediates . For example:

Intermediate Preparation : Start with arylpropionic acids (e.g., ibuprofen derivatives) to form triazole-thiol precursors through cyclization and thiolation .

Mannich Reaction : Aminomethylation of the triazole-thiol core with formaldehyde and secondary amines introduces substituents like the 4-chlorophenoxy group .

Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or ethanol), and catalysts (e.g., K2_2CO3_3) significantly impact yields (70–95%) .

  • Key Table :
StepReagents/ConditionsYield RangeReference
CyclizationK2_2CO3_3, DMF, 80°C70–85%
Mannich Base FormationFormaldehyde, secondary amine, ethanol80–95%

Q. Which spectroscopic and crystallographic techniques validate its structural integrity?

  • Methodological Answer :
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C–S bond: 1.68 Å, triazole ring planarity) with R-factors < 0.05 .
  • Spectroscopy :
  • 1^1H/13^{13}C NMR : Assigns protons (e.g., trifluoromethyl singlet at δ 3.8 ppm) and aromatic carbons .
  • FT-IR : Confirms thiol (-SH) stretch at 2550 cm1^{-1} and C=N vibrations at 1600 cm1^{-1} .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variations) enhance biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • 4-Chlorophenoxy Group : Enhances lipophilicity and membrane penetration, critical for antimicrobial activity .
  • Trifluoromethyl Group : Increases electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., cytochrome P450) .
  • Example : Replacing 4-methoxy with 3,4-dimethoxy groups improved antifungal activity (MIC: 2 µg/mL vs. 8 µg/mL) .
  • Key Table :
Substituent ModificationBiological Activity (MIC, µg/mL)Reference
4-ChlorophenoxyAntifungal: 4–8
3,4-DimethoxyphenylAntifungal: 2–4

Q. How do computational methods (e.g., DFT, molecular docking) explain its mechanism of action?

  • Methodological Answer :
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) to assess reactivity. The trifluoromethyl group lowers electron density, favoring nucleophilic attack .
  • Molecular Docking : Simulates binding to targets like Candida albicans CYP51 (binding energy: −9.2 kcal/mol). The triazole-thiol core forms hydrogen bonds with heme propionates .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Use CLSI/M07-A9 guidelines for antimicrobial testing to minimize variability .
  • Synergistic Effects : Test combinations with known inhibitors (e.g., ketoconazole) to clarify potency discrepancies .
  • Metabolic Stability : Assess hepatic microsome stability (e.g., t1/2_{1/2} > 60 min) to rule out rapid degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.